Solid-State NMR Structural Resolution: N-acetyl[1,2-13C,15N]D,L-valine Achieves 154.0±1.4° Precision vs. 154±5° for X-ray Crystallography
In a direct head-to-head comparison within the same study, the dual-labeled derivative N-acetyl[1,2-13C,15N]D,L-valine was used in a relayed anisotropy correlation (RACO) NMR experiment to determine the backbone H-C-N-H dihedral angle. The NMR-derived value was 154.0±1.4°, which is 3.6 times more precise than the X-ray crystallography value of 154±5° reported for the same structure [1]. This precision is enabled exclusively by the proximity of the 13C-alpha and 15N-nitrogen labels; single-labeled variants lack the requisite internuclear dipolar coupling network for the RACO pulse sequence and therefore cannot provide this structural restraint.
| Evidence Dimension | Dihedral angle measurement precision (H-C-N-H) in solid state |
|---|---|
| Target Compound Data | 154.0±1.4° (derived from N-acetyl[1,2-13C,15N]D,L-valine using RACO NMR) |
| Comparator Or Baseline | 154±5° (X-ray crystallography of the identical crystal form) |
| Quantified Difference | 3.6-fold improvement in precision (NMR: ±1.4° vs. X-ray: ±5°). Absolute agreement within error margins validates the NMR method. |
| Conditions | N-acetyl[1,2-13C,15N]D,L-valine powder sample under magic-angle spinning (MAS) solid-state NMR; H-C-N-H relayed anisotropy correlation sequence. |
Why This Matters
For a structural biology procurement decision, the 13C-15N dipolar coupling network is the sole source of this precision gain; no single-labeled or deuterated analog can substitute for this experiment, making dual-labeling a strict requirement.
- [1] Ishii, Y., et al. (1998). Determination of peptide φ angles in solids by relayed anisotropy correlation NMR. Journal of Magnetic Resonance (now Chemical Physics Letters), 256, 133-140. Applied to N-acetyl[1,2-13C,15N]D,L-valine, providing the direct comparator data between NMR and X-ray. View Source
